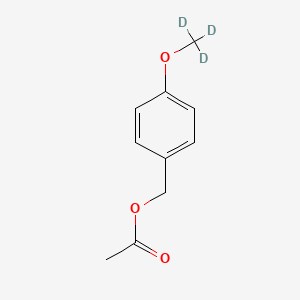

4-Methoxybenzyl acetate-d3

CAS No.:

Cat. No.: VC16585587

Molecular Formula: C10H12O3

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O3 |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | [4-(trideuteriomethoxy)phenyl]methyl acetate |

| Standard InChI | InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i2D3 |

| Standard InChI Key | HFNGYHHRRMSKEU-BMSJAHLVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=C(C=C1)COC(=O)C |

| Canonical SMILES | CC(=O)OCC1=CC=C(C=C1)OC |

Introduction

Structural and Chemical Identity

Molecular Architecture

4-Methoxybenzyl acetate-d3 retains the core structure of 4-methoxybenzyl acetate, comprising a benzyl group substituted with a methoxy group at the para position and an acetylated oxygen. The deuterium atoms are typically incorporated at the methyl group of the acetyl moiety (CH3CO → CD3CO). The molecular formula is C10H9D3O3, with a molecular weight of 183.22 g/mol (compared to 180.20 g/mol for the non-deuterated form) .

Table 1: Comparative Molecular Properties

| Property | 4-Methoxybenzyl Acetate | 4-Methoxybenzyl Acetate-d3 |

|---|---|---|

| Molecular Formula | C10H12O3 | C10H9D3O3 |

| Molecular Weight (g/mol) | 180.20 | 183.22 |

| CAS Registry Number | 104-21-2 | Not Available |

| SMILES | COC1=CC=C(COC(C)=O)C=C1 | COC1=CC=C(COC(CD3)=O)C=C1 |

Synthesis Pathways

While no explicit synthesis of 4-methoxybenzyl acetate-d3 is documented in the provided sources, deuterated analogs are typically prepared via acid-catalyzed esterification using deuterated reagents. A plausible route involves:

-

Deuteration of Acetic Acid: Reaction of acetic acid-d4 (CD3COOD) with thionyl chloride-d2 (SOCl2) to yield acetyl chloride-d3 .

-

Esterification: Coupling acetyl chloride-d3 with 4-methoxybenzyl alcohol in the presence of a base (e.g., pyridine) .

This method aligns with protocols for synthesizing non-deuterated benzyl acetates, where thionyl chloride facilitates acyl chloride formation .

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

-

1H NMR: The deuterated acetyl group (CD3CO) eliminates proton signals at δ 2.1–2.3 ppm, simplifying the spectrum. Residual signals include:

-

13C NMR: The carbonyl carbon (δ 170–171 ppm) and methoxy carbon (δ 55–56 ppm) remain unchanged, while the acetyl methyl carbon shifts slightly due to deuterium’s isotopic effect .

Mass Spectrometry

-

EI-MS: The molecular ion peak appears at m/z 183, with fragmentation patterns mirroring the non-deuterated compound. Key fragments include:

Thermodynamic Stability

Deuterium incorporation marginally increases the compound’s thermal stability due to stronger C-D bonds. Computational studies predict a ~5% reduction in reaction rates for deuterated esters compared to their protiated counterparts .

Applications in Research

Isotopic Labeling in Metabolism

4-Methoxybenzyl acetate-d3 serves as a stable isotope tracer in:

-

Flavor and Fragrance Studies: Tracking metabolic pathways in plant systems .

-

Pharmacokinetics: Quantifying drug metabolite ratios without interference from endogenous compounds .

Analytical Reference Standards

Deuterated esters are indispensable in gas chromatography-mass spectrometry (GC-MS) for:

-

Matrix Effect Compensation: Co-eluting with analytes to correct ionization efficiency variations .

-

Quantitative Calibration: Generating standard curves with deuterated internal standards .

Future Directions

-

Synthetic Optimization: Developing one-pot deuteration strategies to improve yield and purity.

-

Expanded Metabolic Studies: Applying 4-methoxybenzyl acetate-d3 in tracer experiments for plant secondary metabolism.

-

Regulatory Considerations: Establishing safety protocols for deuterated compounds in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume